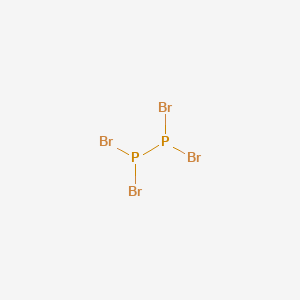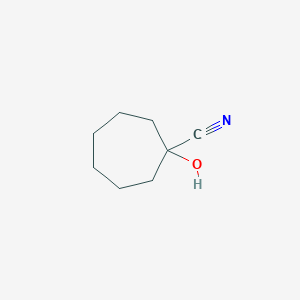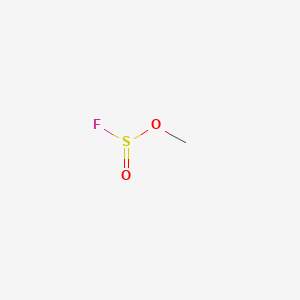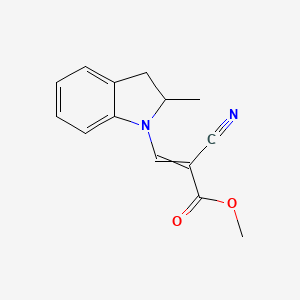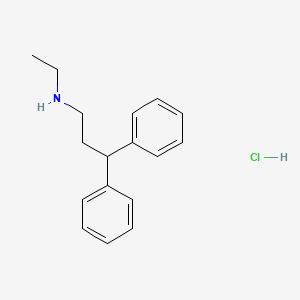
3,3-Diphenyl-N-ethylpropylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diphenyl-N-ethylpropylamine hydrochloride is a chemical compound with the molecular formula C17H21N.ClH and a molecular weight of 275.85 g/mol . This compound is a derivative of diphenylpropylamine and is often used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenyl-N-ethylpropylamine hydrochloride typically involves the reaction of 3,3-diphenylpropylamine with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the ethylation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Diphenyl-N-ethylpropylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other organic nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .
Aplicaciones Científicas De Investigación
3,3-Diphenyl-N-ethylpropylamine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,3-Diphenyl-N-ethylpropylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to physiological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Diphenylpropylamine: A closely related compound with similar structural features but lacking the ethyl group.
Droprenilamine: Another derivative of diphenylpropylamine with distinct pharmacological properties.
Fendiline: A calcium channel blocker with a similar diphenylpropylamine backbone.
Uniqueness
3,3-Diphenyl-N-ethylpropylamine hydrochloride is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. This modification can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
22101-74-2 |
|---|---|
Fórmula molecular |
C17H22ClN |
Peso molecular |
275.8 g/mol |
Nombre IUPAC |
N-ethyl-3,3-diphenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21N.ClH/c1-2-18-14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17-18H,2,13-14H2,1H3;1H |
Clave InChI |
IMEMIVRUDXCIDN-UHFFFAOYSA-N |
SMILES canónico |
CCNCCC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



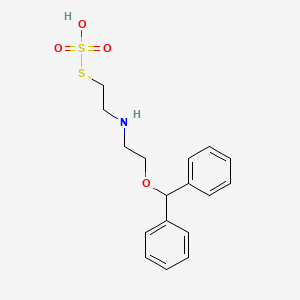
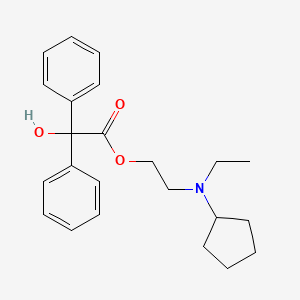
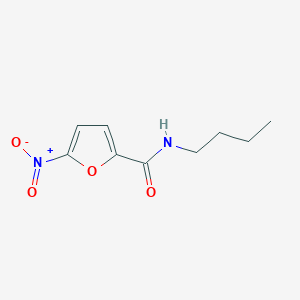
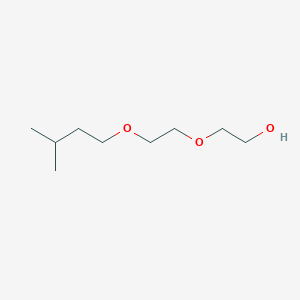
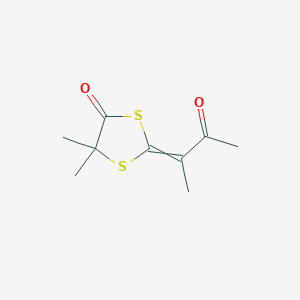
![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)


